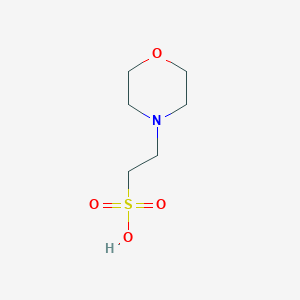

2-(N-Morpholino)-ethanesulfonic acid

描述

4-Morpholineethanesulfonic acid (MES) is a zwitterionic biological buffer belonging to the Good’s buffer family. It has a molecular formula of C₆H₁₃NO₄S, a molecular weight of 195.24 g/mol, and a pKa of 6.15 at 20°C . MES is widely used in biochemical and pharmaceutical research due to its high solubility, minimal metal ion binding, and stability across a pH range of 5.0–6.5 . Applications include enzyme assays, cell culture media, nanoparticle synthesis, and protein purification . Its low toxicity and non-hazardous classification (GHS) further enhance its utility in laboratory settings .

属性

IUPAC Name |

2-morpholin-4-ium-4-ylethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGZJKUKBWWHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC[NH+]1CCS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4432-31-9 | |

| Record name | 4-Morpholineethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4432-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

pH Regulation

Maintaining alkaline conditions (pH 12.5–13.5) during morpholine addition suppresses sulfonate ester hydrolysis, enhancing yield. Post-reaction acidification to pH 4–5 ensures protonation of the sulfonic acid group, facilitating crystallization.

Temperature Optimization

Elevated temperatures (60–100°C) during reflux accelerate ring-opening of ethanedisulfonic acid, but exceeding 100°C promotes dehydration side reactions.

Solvent Systems

Aqueous-ethanol mixtures balance solubility and reaction kinetics. Ethanol’s polarity stabilizes transition states, while water aids in byproduct dissolution during purification.

Environmental and Efficiency Considerations

The sulfonation-acidification method reduces wastewater COD by crystallizing sodium sulfate, circumventing energy-intensive distillation. Conversely, ethanesulfonyl chloride routes generate chlorinated byproducts, necessitating costly remediation. Sodium chloroethanesulfonate methods strike a balance, leveraging sodium methoxide’s recyclability to lower costs .

化学反应分析

Types of Reactions: 2-(N-Morpholino)ethanesulfonic acid primarily undergoes substitution reactions due to the presence of the sulfonic acid group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or acyl derivatives of 2-(N-Morpholino)ethanesulfonic acid .

科学研究应用

2-(N-Morpholino)ethanesulfonic acid is extensively used in scientific research due to its buffering capacity and stability. Some key applications include:

作用机制

The buffering action of 2-(N-Morpholino)ethanesulfonic acid is primarily due to its ability to donate and accept protons, thereby maintaining a stable pH environment. This compound interacts with hydrogen ions in solution, preventing significant changes in pH. Its zwitterionic nature allows it to function effectively across a wide pH range, making it suitable for various applications .

相似化合物的比较

Structural and Functional Properties

Key Differences

pH Range :

- MES is optimal for mildly acidic conditions (pH 5.0–6.5), making it ideal for studies involving acid-sensitive proteins or enzymes .

- MOPS and HEPES cover near-neutral pH (6.5–7.9 and 7.2–8.2, respectively), suitable for physiological conditions .

- CHES operates in alkaline conditions (pH 8.6–10.0), often used in alkaline phosphatase assays .

Structural Variations :

- MES contains an ethanesulfonic acid group linked to a morpholine ring, while MOPS has a propanesulfonic acid group , extending its buffering range .

- HEPES incorporates a piperazine ring with a hydroxyethyl side chain, enhancing its buffering capacity in cell culture media .

Metal Ion Interference :

- MES exhibits lower metal ion binding compared to phosphate-based buffers, reducing interference in metal-sensitive reactions .

- HEPES may form radicals under light exposure, limiting its use in photochemical studies .

Thermal Stability :

MES in Biochemical Studies

- Enzyme Activity Assays : MES buffer (pH 6.0–6.5) was used to study Arabidopsis thaliana isochorismate synthases, maintaining optimal enzyme stability .

- Nanoparticle Synthesis: MES (pH 6.5) facilitated the functionalization of gold nanoprisms, ensuring colloidal stability during synthesis .

- Cellular Assays : In prostate cancer studies, MES buffer preserved glutathione (GSH) integrity during cell lysis, enabling accurate quantification .

MOPS and HEPES in Comparative Studies

常见问题

Q. What criteria should guide the selection of MES as a buffer system in cell culture experiments?

MES is effective in the pH range of 5.5–6.7 due to its pKa of 6.10 at 25°C . It is particularly suitable for maintaining stable pH in acidic environments, such as microbial fermentation or plant cell cultures. Key considerations include:

- Compatibility with divalent cations : MES forms weaker complexes with metal ions (e.g., Fe³⁺) compared to other morpholine buffers like MOPS or MOBS, reducing interference in metal-dependent enzymatic assays .

- Low UV absorbance : Ideal for spectrophotometric analyses without baseline interference.

- Thermal stability : Stable at elevated temperatures (e.g., 80°C), making it suitable for thermophilic microbial studies .

Q. How should MES buffer solutions be prepared and standardized for reproducible experimental outcomes?

- Dissolve MES in ultrapure water at 0.1–0.2 M concentration.

- Adjust pH to the target value (5.5–6.7) using NaOH or HCl, as MES requires ionic strength adjustments for optimal buffering .

- Filter-sterilize (0.22 µm) and store at 4°C for short-term use. For long-term stability, aliquot and freeze at -20°C to prevent microbial contamination.

Advanced Research Questions

Q. How does MES interact with divalent metal ions in biochemical assays, and how can such interactions be mitigated?

MES forms low-stability complexes with metal ions (e.g., Fe³⁺), with stability constants (log β) lower than those of MOPS or MOBS . To minimize interference:

- Chelator supplementation : Add EDTA (0.1–1 mM) to sequester free metal ions without destabilizing MES.

- Buffer substitution : Use zwitterionic buffers like HEPES for metal-sensitive assays at neutral pH.

- Validation : Conduct control experiments with and without MES to quantify metal-binding effects using techniques like isothermal titration calorimetry (ITC).

Q. What experimental design strategies optimize MES concentration in microbial stress tolerance assays?

- Dose-response profiling : Test MES concentrations (e.g., 10–100 mM) under acid stress conditions (pH 5.5–6.0) to identify non-inhibitory thresholds. For example, in Corynebacterium glutamicum evolution assays, MES at 50 mM effectively induced acid tolerance without growth suppression .

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between MES concentration, pH, and microbial growth rates, as demonstrated in bioreactor studies for acetic acid production .

Q. How does MES affect enzyme kinetics in pH-sensitive reactions compared to phosphate or Tris buffers?

- pH precision : MES provides tighter pH control in acidic ranges compared to phosphate buffers, which have broader buffering zones but lower precision .

- Ionic strength effects : MES maintains consistent activity for enzymes like α-ketoisocaproate oxygenase, whereas Tris may alter ionic interactions due to its primary amine group .

- Case study : In hydrogen-dependent CO₂ reductase (HDCR) assays, MES at 50 mM showed superior activity retention at pH 6.0 compared to HEPES or bis-Tris propane .

Methodological Troubleshooting

Q. How can researchers resolve contradictory data on MES buffering efficiency in different experimental systems?

- System-specific validation : Replicate assays in parallel with alternative buffers (e.g., MOPS, sodium phosphate) to isolate MES-specific effects.

- Ionic strength calibration : Adjust NaCl concentrations to maintain constant ionic strength across buffer systems, as variations can alter protein solubility or enzyme activity .

- Metadata reporting : Document buffer preparation details (e.g., pH adjustment method, storage conditions) to enhance reproducibility, as minor variations can impact results .

Applications in Structural Biology

Q. What role does MES play in protein crystallization and X-ray crystallography workflows?

MES is used in crystallization screens at pH 5.5–6.5, particularly for acidic proteins. Key considerations:

- Crystal lattice stability : MES’s sulfonic acid group can mediate protein-solvent interactions without disrupting hydrophobic packing.

- Compatibility with cryoprotectants : MES buffers are less prone to precipitating PEG-based cryoprotectants compared to citrate .

- Software integration : Tools like CCP4 or CNS support MES-containing crystallization conditions in structure refinement pipelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。